molecular formula C17H21BrN2O5 B13735371 (S)-4-(3-bromo-6-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

(S)-4-(3-bromo-6-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B13735371
M. Wt: 413.3 g/mol
InChI Key: DKKFXOOXBDBDIF-AWEZNQCLSA-N
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Description

(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a bromo-formylphenyl group and a tert-butoxy-carbonyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Bromination: Introduction of the bromo group to the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formylation: Addition of the formyl group via Vilsmeier-Haack reaction, using DMF and POCl3.

    Piperazine Ring Formation: Cyclization reactions to form the piperazine ring, often involving nucleophilic substitution reactions.

    Protection and Deprotection: Use of tert-butoxy-carbonyl (Boc) groups to protect amine functionalities during intermediate steps, followed by deprotection under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated synthesis techniques to minimize human error and enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 4-(3-Bromo-6-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.

    Reduction: 4-(3-Bromo-6-hydroxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromo and formyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-formylphenyl derivatives: Compounds with similar bromo and formyl substitutions on the phenyl ring.

    Piperazine derivatives: Molecules containing the piperazine ring with various substitutions.

Uniqueness

(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and formyl groups on the phenyl ring, along with the piperazine core, makes it a valuable scaffold for the development of new compounds with diverse applications.

This detailed article provides a comprehensive overview of (S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H21BrN2O5

Molecular Weight

413.3 g/mol

IUPAC Name

(2S)-4-(5-bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-8-12(18)5-4-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1

InChI Key

DKKFXOOXBDBDIF-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC(=C2)Br)C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC(=C2)Br)C=O

Origin of Product

United States

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